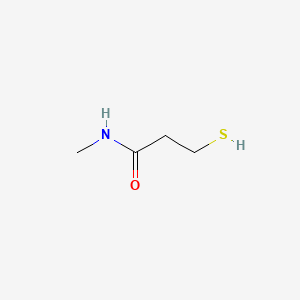

3-Mercapto-N-methylpropanamide

Description

Historical Context of Thioamide Research

Thioamides, the class of compounds to which 3-Mercapto-N-methylpropanamide belongs, were initially explored as synthetic substitutes for amides in peptide structures. bohrium.comnih.gov The replacement of the amide oxygen with sulfur creates a thioamide, a modification that alters the molecule's properties in several key ways. Thioamides possess a weaker carbonyl bond, are more reactive with both nucleophiles and electrophiles, and have a greater affinity for certain metals compared to their amide counterparts. bohrium.com These distinct characteristics have long been leveraged by medicinal and biophysical chemists to enhance the properties of amide-containing compounds, such as improving thermal and proteolytic stability. bohrium.comnih.gov

Historically, the synthesis of thioamides was achieved by treating amides with phosphorus sulfides, a method first detailed in the 1870s. wikipedia.org Over time, research expanded from understanding their fundamental properties, like conformation and hydrogen-bonding interactions, to exploring their biological applications. researchgate.net The discovery of naturally occurring thioamides in bacteria and plants further fueled investigations into their biosynthesis and functional roles in nature. bohrium.comnih.gov

Significance in Contemporary Chemical Biology and Medicinal Chemistry

In modern chemical biology and medicinal chemistry, this compound and related thioamides are recognized for their versatile potential. cymitquimica.com The presence of both a thiol and an amide group allows for a range of chemical transformations and interactions with biological targets. The thiol group, for instance, can form covalent bonds with electrophilic centers in proteins and enzymes, potentially modifying their activity.

This reactivity makes this compound a valuable intermediate in the synthesis of pharmaceuticals. myskinrecipes.com It has been identified as a key building block in the development of drugs for cardiovascular diseases and hypertension. myskinrecipes.com Furthermore, its derivatives have been investigated for other therapeutic applications. For example, a related compound, N-(4-hydroxyphenethyl)-3-mercapto-2-methylpropanamide, has been studied as a partial agonist for a receptor involved in type 2 diabetes, showing potential antidiabetic effects. nih.gov

The ability of thioamide substitution to confer resistance to proteases and to act as spectroscopic probes for studying protein folding highlights their importance as research tools. bohrium.com While no marketed drugs currently contain a peptidic thioamide, the ongoing discovery of new natural thioamides and the development of synthetic methods for their incorporation into peptides and proteins suggest a promising future for this class of compounds. bohrium.comnih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₉NOS | cymitquimica.com |

| Molecular Weight | ~119.19 g/mol | nih.gov |

| IUPAC Name | N-methyl-3-sulfanylpropanamide | nih.gov |

| Canonical SMILES | CNC(=O)CCS | fluorochem.co.uk |

| InChI Key | VYQTZFNKSHBQKY-UHFFFAOYSA-N | cymitquimica.comfluorochem.co.uk |

| Purity | 95.0% - 97.5% | myskinrecipes.comcymitquimica.com |

Table 2: Research Applications of this compound and Related Thioamides

| Application Area | Specific Use | Reference Compound | Source |

| Pharmaceutical Synthesis | Intermediate for cardiovascular and hypertension drugs. | This compound | myskinrecipes.com |

| Medicinal Chemistry | Partial agonist of PPARγ for type 2 diabetes research. | N-(4-hydroxyphenethyl)-3-mercapto-2-methylpropanamide | nih.gov |

| Agrochemicals | Building block for crop protection compounds. | This compound | myskinrecipes.com |

| Material Science | Precursor for creating polymers with enhanced properties. | This compound | myskinrecipes.com |

| Biophysical Chemistry | Probes for studying protein folding. | Thioamides (general) | bohrium.com |

| Peptide Chemistry | Isosteres for amide bonds to increase stability. | Thioamides (general) | bohrium.comnih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

N-methyl-3-sulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-5-4(6)2-3-7/h7H,2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQTZFNKSHBQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20886000 | |

| Record name | Propanamide, 3-mercapto-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52334-99-3 | |

| Record name | 3-Mercapto-N-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52334-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-N-methylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 3-mercapto-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 3-mercapto-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-3-sulfanylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Laboratory Synthesis Approaches

In a laboratory setting, the synthesis of 3-Mercapto-N-methylpropanamide often prioritizes versatility and the use of readily available reagents. Direct thiolation of an amide precursor is a common strategy.

A primary laboratory method for synthesizing this compound involves the direct nucleophilic substitution on an N-methylpropanamide derivative. One common approach utilizes a sulfide (B99878) ion source, such as hydrogen sulfide (H₂S) or sodium hydrosulfide (B80085) (NaSH), which acts as the nucleophile. The reaction is typically conducted under basic conditions, using a base like sodium hydroxide (B78521), to facilitate the incorporation of the mercapto group.

Another advanced laboratory technique involves the photoinduced C–H sulfenylation of amides. This method can proceed under mild, room-temperature conditions and offers an alternative to traditional heating methods.

The mechanism for direct thiolation generally proceeds via a nucleophilic attack by the highly reactive sulfide or thiolate ion. In a basic medium, the sulfide ion attacks an electrophilic carbon center on the propanamide backbone. This process is characteristic of a nucleophilic substitution reaction, where the electron-rich sulfur atom displaces a leaving group on the substrate to form the new carbon-sulfur bond. The final step involves protonation to yield the terminal thiol group of this compound. The presence of a strong nucleophile, like a thiolate ion, is often indicative of an SN2 (bimolecular nucleophilic substitution) type mechanism, which involves a backside attack on the electrophilic carbon.

Achieving high yield and purity in the synthesis of this compound requires careful control over several reaction parameters. Key factors include temperature, solvent, and the concentration of reagents. For direct thiolation, mild temperatures, typically in the range of 35–60°C, are preferred to prevent decomposition and the formation of byproducts like disulfides. The choice of solvent is also critical, with polar solvents like water or aqueous mixtures being used to facilitate the nucleophilic substitution.

Systematic optimization often employs Design of Experiments (DoE) methodologies to identify the most significant factors affecting yield and purity. This can involve varying reagent molar ratios, pH, and reaction time to find the optimal conditions. rsc.org Purification of the final product is crucial and is typically achieved through distillation or crystallization to remove sulfur-containing impurities.

Table 1: Key Parameters for Laboratory Synthesis Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 35–60 °C | Exceeding 60 °C can lead to product decomposition and side reactions. |

| Base | Sodium hydroxide or Triethanolamine (B1662121) | Facilitates the nucleophilic attack by the sulfide ion. |

| Solvent | Water or aqueous mixtures | Polar solvents are effective for nucleophilic substitution reactions. |

| Purification Method | Distillation or Crystallization | Essential for removing byproducts and achieving high purity (≥95%). |

Nucleophilic Thiolation of N-Methylpropanamide

Industrial-Scale Synthetic Routes

For large-scale production, the synthetic route must be cost-effective, scalable, and highly controlled. The acrylonitrile-mediated pathway is a prominent industrial method for producing this compound and its precursors.

This industrially relevant method is a multi-step process that begins with acrylonitrile (B1666552) as the starting material. This pathway is advantageous for large-scale production because it involves controlled reaction steps and allows for easier purification of the intermediates and the final product.

The process proceeds through several key stages:

Formation of Thiodipropionitrile : Acrylonitrile reacts with sodium hydrosulfide (NaSH). This reaction is typically performed at a controlled temperature of about 35-40°C. google.com

Conversion to 3-Mercaptopropionitrile : The resulting thiodipropionitrile undergoes further reaction with NaSH and a base at a slightly elevated temperature of 50-60°C to yield 3-mercaptopropionitrile. epo.org

Hydrolysis to Carboxylic Acid : The nitrile group of 3-mercaptopropionitrile is hydrolyzed (saponified) to form 3-mercaptopropionic acid.

Amidation and N-methylation : Finally, the carboxylic acid is converted to the corresponding amide, which is then N-methylated to produce the target compound, this compound.

Optimizing a multi-step industrial synthesis focuses on maximizing throughput, ensuring safety, and maintaining high product purity. The use of continuous flow reactors is a key feature of modern industrial synthesis for this compound. This technology allows for superior control over mixing, heat transfer, and reaction conditions by maintaining a steady state.

Precise temperature control at each stage is critical to prevent side reactions, such as the over-oxidation of the mercapto group. After the synthesis is complete, rigorous purification steps, including distillation or crystallization, are employed to achieve a final product purity of 95% or higher. The use of bases like sodium hydroxide or triethanolamine is carefully managed to maintain the optimal pH for the nucleophilic substitution reactions throughout the process.

Table 2: Industrial Synthesis via Acrylonitrile Pathway

| Step | Reactants | Key Product | Typical Temperature |

|---|---|---|---|

| 1 | Acrylonitrile, Sodium Hydrosulfide (NaSH) | Thiodipropionitrile | 35-40°C google.com |

| 2 | Thiodipropionitrile, NaSH, Base | 3-Mercaptopropionitrile | 50-60°C epo.org |

| 3 | 3-Mercaptopropionitrile | 3-Mercaptopropionic Acid | Variable (Hydrolysis) |

| 4 | 3-Mercaptopropionic Acid, Methylamine source | This compound | Variable (Amidation) |

Continuous Flow Synthesis Techniques

The industrial production of thiol-containing compounds, including structures similar to this compound, increasingly utilizes continuous flow chemistry to enhance efficiency, safety, and product consistency. kewaunee.in In a continuous flow setup, reactants are pumped through a network of tubes or microreactors where the reaction occurs. mt.com This methodology contrasts with traditional batch processing, where reactants are mixed in a single vessel. rsc.org For the synthesis of amides and thiols, flow chemistry offers a platform for performing reactions under high pressure and temperature with greater control. scielo.brrsc.org This technique is particularly advantageous for managing exothermic reactions and handling potentially hazardous reagents, which are often involved in thiol chemistry. vapourtec.com The modular nature of flow systems allows for the integration of multiple reaction and purification steps, creating a streamlined "telescoped" process that can significantly reduce production time. scielo.brvapourtec.com

Continuous flow synthesis provides superior process control and reproducibility compared to conventional batch methods. kewaunee.inosti.gov The enhanced control stems from several key features inherent to flow reactor systems.

Precise Parameter Control : Flow reactors enable exact management of critical reaction parameters such as temperature, pressure, residence time, and stoichiometry. rsc.org The high surface-area-to-volume ratio in flow reactors facilitates exceptionally efficient heat transfer, allowing for precise temperature control and the safe execution of highly exothermic or cryogenic reactions. scielo.brmdpi.com

Improved Mixing : The rapid and efficient mixing of reactants in flow systems eliminates concentration and temperature gradients that can occur in large batch reactors, leading to more uniform reaction conditions. scielo.brosti.gov

Enhanced Reproducibility and Quality : The combination of precise parameter control and consistent mixing ensures that reactions are highly reproducible from run to run. mt.comrsc.org This leads to a more consistent product profile, higher yields, and improved purity by minimizing the formation of byproducts. osti.gov Industrial applications have demonstrated that flow methods improve reproducibility and safety, especially in controlling exothermic steps.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Process Control | Difficult to maintain uniform conditions; temperature and concentration gradients are common. | Precise control over temperature, pressure, and residence time; uniform reaction conditions. rsc.org |

| Heat Transfer | Limited by the surface area of the vessel. | Excellent heat transfer due to high surface-area-to-volume ratio. scielo.br |

| Reproducibility | Can vary between batches due to inconsistent conditions. | High reproducibility due to consistent and controlled processing. mt.com |

| Scalability | Complex; often requires re-optimization of the process ("scaling up"). | Simpler; achieved by running the system for longer periods or by parallelization ("numbering up"). scielo.br |

| Safety | Higher risk with large volumes of hazardous materials and exothermic reactions. | Inherently safer due to small reaction volumes and superior heat control. scielo.brvapourtec.com |

Derivatization Strategies and Analogue Synthesis

The functional groups of this compound—the thiol and the amide—provide reactive sites for chemical modification. Derivatization of these groups allows for the synthesis of a wide array of analogues, enabling the exploration of structure-activity relationships and the development of new chemical entities with tailored properties.

Chemical Modifications of the Mercapto Group

The thiol (-SH) group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation, making it a prime target for chemical modification. jove.comlibretexts.org

The sulfur atom in the mercapto group can exist in various oxidation states. jove.com Controlled oxidation can yield either disulfides or more highly oxidized species like sulfonic acids. nih.gov

Disulfide Formation : Mild oxidizing agents, such as molecular iodine or bromine in the presence of a base, can oxidize two molecules of a thiol to form a disulfide (R-S-S-R). jove.comjove.com This reaction proceeds via a thiolate ion intermediate. jove.com The thiol group of this compound is susceptible to oxidation to form the corresponding disulfide, a reaction that can even occur in the presence of atmospheric oxygen. mdpi.comcymitquimica.com

Sulfonic Acid Formation : The use of strong oxidizing agents, such as hydrogen peroxide, potassium permanganate, or a sulfoxide (B87167) in the presence of a halogen catalyst, is required to oxidize the thiol group further to a sulfonic acid (R-SO₃H). jove.comgoogle.comgoogle.com This process often proceeds through intermediate oxidation states, including sulfenic (R-SOH) and sulfinic (R-SO₂H) acids. nih.gov

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Reaction Conditions | Resulting Functional Group | Product |

| Iodine (I₂) / Base | Mild | Disulfide | N,N'-(dithiodi-3,1-propanediyl)bis(N-methylpropanamide) |

| Hydrogen Peroxide (H₂O₂) | Strong, often with catalyst | Sulfonic Acid | 3-(N-methylsulfamoyl)propanoic acid |

| Potassium Permanganate (KMnO₄) | Strong | Sulfonic Acid | 3-(N-methylsulfamoyl)propanoic acid |

Nucleophilic Substitution Reactions

The thiol group is acidic, and its conjugate base, the thiolate anion (RS⁻), is a potent nucleophile. libretexts.org This high nucleophilicity allows the sulfur atom to readily participate in Sₙ2 reactions with various electrophiles.

Alkylation : The thiolate of this compound can react with alkyl halides to form thioethers (sulfides). jove.comlibretexts.org For example, reaction with an alkyl bromide would lead to the formation of an S-alkylated derivative.

Acylation : Reaction with acyl chlorides under basic conditions can lead to the formation of thioesters. researchgate.net

Desulfurization-Substitution : Recent methodologies describe the activation of the C-SH bond for nucleophilic substitution, allowing the thiol group to be replaced by other nucleophiles, such as amines, using a triphenylphosphine/diiodoethane system. cas.cn This allows for the synthesis of various secondary and tertiary amines from a thiol precursor. cas.cn

Table 3: Examples of Nucleophilic Substitution at the Mercapto Group

| Electrophile | Reaction Type | Product Class |

| Alkyl Halide (e.g., CH₃I) | S-Alkylation | Thioether |

| Acyl Chloride (e.g., CH₃COCl) | S-Acylation | Thioester |

| Epoxide | Ring-opening | β-Hydroxy Thioether |

Modifications of the Amide Moiety

The N-methylpropanamide portion of the molecule also offers opportunities for derivatization, although the amide bond is generally stable. nih.gov Modifications can target the amide nitrogen, the carbonyl group, or the N-methyl group.

N-Acyl and N-Aryl Modifications : Techniques such as the Ullmann condensation can be used to form N-aryl bonds, allowing for the synthesis of N-azulenyl-N-methyl amides, for instance. nih.gov

Carbonyl Group Transformations : N-methoxy-N-methylamides, known as Weinreb amides, are versatile intermediates that react with organometallic reagents to produce ketones without over-addition to form tertiary alcohols. wisc.edu While this compound is not a Weinreb amide itself, similar principles of amide activation could be applied. For example, conversion to an N-acyl-N,O-acetal can be achieved via homologative rearrangement under specific basic conditions. rsc.org

Reduction : The amide carbonyl can be reduced to an amine, though this typically requires strong reducing agents.

N-Methyl Group Modification : While challenging, derivatization of the N-methyl group is possible. For example, N-dealkylation followed by re-alkylation with different alkyl groups could produce a library of N-substituted analogues. Inspired by peptide chemistry, modifications could alter the steric and electronic properties of the amide. uit.no

Table 4: Potential Strategies for Amide Moiety Modification

| Target Site | Reaction Type | Reagents | Potential Product |

| Amide Nitrogen | N-Arylation (Ullmann) | Aryl Halide, CuI, Base | N-Aryl-3-mercaptopropanamide derivative |

| Carbonyl Carbon | Acyl Nucleophilic Substitution | Organolithium/Grignard (on activated amide) | Ketone derivative wisc.edu |

| Amide Bond | Reduction | Strong reducing agent (e.g., LiAlH₄) | 3-Mercapto-N-methylpropan-1-amine |

| N-Methyl Group | Homologative Rearrangement | Strong Base (e.g., s-BuLi/TMEDA) | N-acyl-N,O-acetal rsc.org |

Synthesis of Structurally Related Compounds for Biological Probing

The fundamental structure of mercaptopropanamides serves as a scaffold for creating diverse analogues aimed at biological investigation. By systematically modifying different parts of the molecule, researchers can probe structure-activity relationships (SAR) and develop compounds with enhanced potency, selectivity, or modified pharmacokinetic properties.

The introduction of fluorine into bioactive molecules can significantly alter their properties, including metabolic stability and binding affinity. Synthetic strategies have been developed to create fluorinated versions of mercaptopropanamide derivatives. uit.no

One approach involves the synthesis of trifluoromethyl (CF₃) analogues of captopril (B1668294), which shares the mercaptopropanamide substructure. uit.no The synthetic route allows for the placement of the CF₃ group at either the α- or β-position relative to the thiol group. uit.no A key challenge in synthesizing these compounds is the propensity of the thiol group to oxidize, forming disulfides, particularly in compounds with an α-CF₃ group. uit.no To circumvent side reactions during amide bond formation, such as conjugate addition of the amine, coupling reagents like propanephosphonic acid anhydride (B1165640) (T3P) have been successfully utilized. uit.no

Another strategy for synthesizing fluorinated analogues involves the α-fluorination of a lactone intermediate that already contains a β-alkoxy group. unimi.it This method was employed in the synthesis of a monofluorinated thromboxane (B8750289) A₂ analogue, demonstrating a pathway to selectively introduce a single fluorine atom. unimi.it

Table 1: Synthetic Approaches for Fluorinated Analogues

| Approach | Key Transformation | Reagents/Conditions | Challenges | Ref |

| Trifluoromethylation | Amide coupling | Propanephosphonic acid anhydride (T3P) | Oxidation to disulfides, conjugate addition side products | uit.no |

| Monofluorination | α-fluorination of a lactone | N-Fluorobenzenesulfonimide (NFSI) | Control of stereochemistry, potential for elimination | unimi.it |

A significant class of structurally related compounds is the mercaptopropanamide-substituted aryl tetrazoles, which have been investigated as potent inhibitors of metallo-β-lactamases (MBLs). rsc.orgrsc.org The synthesis of these derivatives often employs modern C-H activation strategies. scispace.com

A notable synthetic route involves a ruthenium-catalyzed meta-selective C-H nitration of an aryl tetrazole precursor. rsc.orgscispace.com The resulting meta-nitro compound is then reduced to an amine. scispace.com This amine subsequently undergoes a condensation reaction with a protected mercaptopropionic acid, followed by deprotection of the thiol group to yield the final inhibitor. scispace.com This methodology has been used to create a series of ortho- and meta-substituted derivatives for structure-activity relationship (SAR) studies. rsc.org

Research findings have identified specific compounds with high inhibitory activity. For instance, the meta-mercapto-2-methylpropanamide substituted aryl tetrazole, compound 13a , demonstrated potent, broad-spectrum inhibition against several clinically relevant MBLs. rsc.org

Table 2: Inhibitory Activity of Compound 13a

| Metallo-β-Lactamase (MBL) | IC₅₀ Value (μM) | Ref |

| VIM-2 | 0.044 | rsc.org |

| NDM-1 | 0.396 | rsc.org |

| IMP-1 | 0.71 | rsc.org |

Crystallographic analysis of compound 13a bound to the VIM-2 enzyme revealed that its inhibitory action stems from the chelation of the active site zinc ions by the thiol group. rsc.org

Boronic acid derivatives of mercaptopropanamides have been developed as dual-action inhibitors targeting both metallo-β-lactamases (MBLs) and serine-β-lactamases (SBLs). researchgate.net A pharmacophore fusion strategy led to the design of (1-(3'-mercapto-2'-methylpropanamido)methyl)boronic acid (MS01). researchgate.net

The synthesis of these derivatives involves the coupling of an aminomethylboronic acid intermediate with a protected mercaptopropionic acid. researchgate.net For example, the synthesis of MS01 involves the reaction of (1-aminomethyl)boronic acid with (S)-2-methyl-3-(tritylthio)propanoic acid using a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), followed by removal of the trityl protecting group. researchgate.net This modular synthesis allows for the creation of various analogues for structural optimization. researchgate.net

Phenethyl amide derivatives represent another class of modified mercaptopropanamides. A specific example, N-(4-hydroxyphenethyl)-3-mercapto-2-methylpropanamide, has been identified as a partial agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.gov The development of such partial agonists is a strategy to retain the desired therapeutic effects of PPARγ activation while potentially reducing the toxicities associated with full agonists. nih.gov The synthesis of these N-substituted amides typically involves the standard amide bond formation between the corresponding amine (e.g., 4-hydroxyphenethylamine) and the carboxylic acid (e.g., 3-mercapto-2-methylpropanoic acid) or its activated form.

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the synthesis and characterization of individual stereoisomers of mercaptopropanamide derivatives are crucial for understanding their mechanism of action. Minor changes in the spatial arrangement of atoms can drastically alter biological properties. nih.gov

Methods have been developed for the stereoselective synthesis of all four possible stereoisomers of fluorinated captopril analogues. uit.no These syntheses allow for detailed investigation into how the stereochemistry at both the methyl- and thiol-bearing carbons influences inhibitory activity. uit.no

Similarly, in the context of boronic acid derivatives, individual (1R)- and (1S)-enantiomers have been synthesized and their binding modes characterized through crystallographic analyses. researchgate.net These studies reveal that different stereoisomers can adopt distinct conformations upon binding to their target enzymes. researchgate.net The synthesis of stereochemically pure isomers of technetium-labeled mercaptoacetyl-diaminopropanoate complexes also highlighted significant differences in their biological distribution and renal handling, underscoring the importance of stereoisomerism. nih.gov

Biological Activities and Mechanisms of Action

Antioxidant Properties and Reactive Oxygen Species Scavenging

While compounds containing thiol groups are often studied for their antioxidant potential, specific research detailing the antioxidant properties and reactive oxygen species (ROS) scavenging capabilities of 3-Mercapto-N-methylpropanamide has not been published.

The thiol group is known to play a crucial role in maintaining cellular redox homeostasis due to its ability to undergo reversible oxidation-reduction reactions. However, the specific contribution of the thiol group in this compound to these processes has not been experimentally determined.

Anti-inflammatory Effects and Cytokine Modulation

There is a lack of scientific studies investigating the potential anti-inflammatory effects of this compound and its ability to modulate the production or activity of cytokines.

Molecular Interaction Mechanisms

The formation of covalent bonds between a molecule and a biological target, such as a protein, can lead to significant and often irreversible modulation of the target's function. nih.govkhanacademy.orgyoutube.com Compounds containing nucleophilic groups, such as the thiol (mercaptan) group present in this compound, have the chemical potential to react with electrophilic centers in proteins, often on amino acid residues like cysteine. nih.gov This type of interaction is a known mechanism for the activity of various natural and synthetic compounds. nih.gov However, specific research documenting the covalent bond formation of this compound with specific electrophilic centers on biological molecules is not detailed in the available literature.

The interaction between a small molecule and a protein is fundamental to many biological processes. nih.gov Such binding can occur through various non-covalent or covalent interactions, potentially leading to conformational changes in the protein. nih.govresearchgate.net These structural alterations can, in turn, modify the protein's activity. nih.gov Computational studies on related structures, such as 3-mercaptopropionamide, have explored their potential conformations. researchgate.net However, there is a lack of specific experimental data and detailed research findings on how this compound binds to specific proteins and what, if any, conformational changes it induces.

Impact on Microbial Systems

The gut microbiota, the diverse community of microorganisms residing in the gastrointestinal tract, plays a critical role in host health, influencing metabolism, immunity, and inflammation. nih.govmdpi.com Various dietary components and xenobiotics can alter the composition and function of this microbial community. nih.gov While the impact of numerous compounds on the gut microbiome is an active area of investigation, specific studies focusing on the effects of this compound on the composition and function of gut microbiota have not been identified in the reviewed literature.

Carbon catabolite repression (CCR) is a crucial regulatory mechanism in microorganisms that ensures the preferential utilization of energy-efficient carbon sources (like glucose) over less favorable ones. researchgate.netnih.govnrel.govnih.gov This process is fundamental for the fitness and adaptability of microbes in various environments. nrel.gov The molecular machinery of CCR involves complex signaling pathways and transcriptional regulators. researchgate.netnih.gov At present, there is no available scientific literature that specifically investigates or establishes a role for this compound in the regulation of carbon catabolite repression in any microbial system.

Modulation of Gut Microbiota Composition and Function

Enhancement of Short-Chain Fatty Acid Production

Information on how this compound enhances the production of short-chain fatty acids by gut microbiota is not available in the public domain.

Identification of Microbial Molecular Targets (e.g., GlnR)

There is no accessible research detailing the role of this compound in identifying microbial molecular targets like the global nitrogen regulator GlnR.

To create an article that meets the specific requirements of the prompt, access to the research cited as " doi.org" and "" in the user's original, unprovided context would be necessary. Without these specific sources, the requested content cannot be generated.

Structure Activity Relationship Studies and Molecular Design

Elucidation of Pharmacophores and Key Structural Motifs

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 3-Mercapto-N-methylpropanamide, the core pharmacophoric features are derived from its two primary functional groups: the thiol and the N-methylamide moieties.

The Thiol Group (-SH): This is a critical feature, acting as a potent nucleophile and a hydrogen bond donor. Its ability to interact with biological targets, particularly through covalent bond formation or coordination with metal ions in enzymes, is a defining characteristic of its activity.

The N-methylpropanamide Backbone: This portion of the molecule provides a specific spatial arrangement and conformational rigidity. The amide group itself is a key structural motif, capable of participating in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), which helps in anchoring the molecule to a biological receptor. The N-methyl group can influence solubility and metabolic stability.

The fundamental structure of mercaptopropanamides serves as a versatile scaffold for creating a wide range of analogs to probe these SARs and develop compounds with enhanced or modified properties.

Impact of Substituent Modifications on Biological Efficacy

Systematically altering the structure of this compound allows researchers to map its interaction with biological targets and optimize its efficacy.

The thiol (-SH) group is arguably the most reactive and biologically significant part of the molecule. Its chemical properties are central to the compound's mechanism of action in many contexts.

Nucleophilicity and Covalent Bonding: The thiol group is acidic, and its conjugate base, the thiolate anion (RS⁻), is a strong nucleophile. This high nucleophilicity enables the sulfur atom to readily form covalent bonds with electrophilic centers within proteins and enzymes, potentially leading to irreversible inhibition or modulation of their activity. This reactivity makes the compound a valuable intermediate in the synthesis of pharmaceuticals.

Metal Chelation: The sulfur atom has a high affinity for metal ions. In metalloenzymes, the thiol group can coordinate with the metal cofactor, disrupting the enzyme's catalytic function.

Disulfide Formation: Thiols can be oxidized to form disulfide bonds (R-S-S-R). This reaction can occur with cysteine residues in proteins, leading to the formation of mixed disulfides that can alter protein structure and function.

The reactivity of the thiol group is a primary reason why molecules containing this functional group are of significant interest in drug design and chemical biology.

Modifying the carbon backbone or the amide group with alkyl or aromatic substituents can profoundly impact the compound's biological profile, including its potency, selectivity, and pharmacokinetic properties.

For instance, the addition of both alkyl (methyl) and aromatic (phenethyl) groups to the core structure has been explored. A specific derivative, N-(4-hydroxyphenethyl)-3-mercapto-2-methylpropanamide, was identified as a partial agonist of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). This demonstrates how substitutions can direct the molecule to new biological targets and elicit specific responses. The development of such partial agonists is a strategic approach to retain desired therapeutic effects while potentially minimizing the toxicities associated with full agonists.

| Compound | Substitution(s) | Observed Biological Role |

|---|---|---|

| This compound | None (Parent Compound) | Core scaffold, chemical intermediate |

| N-(4-hydroxyphenethyl)-3-mercapto-2-methylpropanamide | - Methyl group at position 2

| Partial agonist of PPARγ |

Stereochemistry, the three-dimensional arrangement of atoms, can play a pivotal role in biological activity. nih.gov When a molecule is chiral, meaning it has non-superimposable mirror images (enantiomers), these enantiomers can interact differently with chiral biological targets like proteins and receptors.

For derivatives of this compound that contain a chiral center, such as at the second carbon in (s)-3-Mercapto-2-methylpropanamide, the spatial orientation of the substituents is critical. nih.gov One stereoisomer may fit perfectly into a receptor's binding site, leading to a strong biological response, while its mirror image may bind weakly or not at all. nih.gov This stereoselectivity can affect not only target binding but also processes like cellular uptake. nih.gov Therefore, controlling the stereochemistry is a crucial aspect of designing active and specific therapeutic agents.

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools to predict and analyze the interactions between small molecules and their biological targets, accelerating the drug design process.

Molecular docking is a computational simulation that predicts the preferred orientation (the "binding pose") of one molecule when bound to another to form a stable complex. nih.gov It is widely used to understand how ligands like this compound and its derivatives might interact with a protein's active site.

The process involves placing the ligand in the binding site of the receptor and calculating the most likely binding poses based on a scoring function, which estimates the binding energy. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction.

These simulations can reveal key intermolecular interactions, such as:

Hydrogen Bonds: With specific amino acid residues in the receptor. nih.gov

Hydrophobic Interactions: Including π-σ, π-alkyl, and π-sulfur interactions.

Electrostatic Interactions: Between charged groups on the ligand and receptor. nih.gov

This information is invaluable for rational drug design, allowing scientists to virtually screen libraries of compounds and prioritize those with the highest predicted affinity before undertaking expensive and time-consuming laboratory synthesis and testing.

| Computational Technique | Purpose | Key Outputs |

|---|---|---|

| Molecular Docking | Predict the binding orientation and affinity of a ligand to a biological target. nih.gov | - Binding Pose (3D orientation)

|

In Silico Prediction of Biological Activities

While specific in silico studies predicting the full range of biological activities for this compound are not extensively documented in publicly available research, computational methods provide valuable insights into the potential bioactivity of its core structure and related derivatives. Molecular docking and quantitative structure-activity relationship (QSAR) studies on analogous compounds help to forecast potential biological targets and guide the design of new molecules with enhanced therapeutic properties.

Computational drug design often employs molecular docking to predict the binding orientation and affinity of a small molecule to a target protein. This technique is instrumental in the early stages of drug discovery for virtual screening and lead optimization. For compounds sharing the mercaptopropanamide scaffold, in silico studies have been particularly insightful in the development of enzyme inhibitors.

Research into metallo-β-lactamase (MBL) inhibitors has highlighted the potential of mercaptopropanamide derivatives. MBLs are enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The thiol group within the mercaptopropanamide structure is crucial for activity, as it can chelate the zinc ions in the active site of these enzymes, thereby inhibiting their function.

For instance, structure-activity relationship (SAR) studies on a series of mercaptopropanamide-substituted aryl tetrazoles have identified potent broad-spectrum MBL inhibitors. Although these are more complex molecules than this compound, they share the key mercaptopropanamide pharmacophore. Computational docking studies on these derivatives have elucidated their binding modes within the active sites of various MBLs, such as VIM-2, NDM-1, and IMP-1.

One notable example from these studies is a meta-mercapto-2-methylpropanamide substituted aryl tetrazole, which demonstrated significant inhibitory activity against several clinically relevant MBLs. The in silico models for this class of compounds reveal key interactions between the inhibitor and the enzyme, guiding further structural modifications to improve potency and selectivity.

The predictive power of in silico tools extends to QSAR models, which correlate variations in the chemical structure of compounds with changes in their biological activity. For a series of related compounds, a QSAR model can predict the activity of novel, unsynthesized analogs. While a specific QSAR model for this compound is not available, the principles could be applied to a library of its derivatives to predict their potential activities against various targets.

The following table summarizes the inhibitory activities of a representative mercaptopropanamide derivative from the literature, illustrating the data that can be generated and utilized in in silico predictive studies.

| Compound | Target Enzyme | IC₅₀ (μM) |

| meta-mercapto-2-methylpropanamide substituted aryl tetrazole (13a) | VIM-2 | 0.044 |

| meta-mercapto-2-methylpropanamide substituted aryl tetrazole (13a) | NDM-1 | 0.396 |

| meta-mercapto-2-methylpropanamide substituted aryl tetrazole (13a) | IMP-1 | 0.71 |

These computational predictions and experimental validations on related compounds suggest that the mercaptopropanamide scaffold is a promising starting point for designing inhibitors of metalloenzymes. Further in silico screening of this compound against a wide range of biological targets could uncover novel activities and therapeutic applications.

Preclinical and Translational Research Applications

Therapeutic Potential in Disease Models

Management of Type 2 Diabetes Mellitus

Currently, there is a lack of available scientific literature detailing in vivo studies on the effects of 3-Mercapto-N-methylpropanamide on glucose homeostasis.

The role of gut microbiota in mediating the potential therapeutic effects of this compound in the context of type 2 diabetes mellitus has not been investigated in the available preclinical research.

Cancer Chemoprevention and Therapy

Preclinical studies specifically investigating the role of this compound in the inhibition of oral carcinogenesis are not currently available in the scientific literature. Research in this area has explored related compounds. For instance, a derivative, N-(4-hydroxyphenethyl)-3-mercapto-2-methylpropanamide, has been identified as a partial agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and is considered in strategies for cancer chemoprevention, including the suppression of oral carcinogenesis. researchgate.netnih.gov

While this compound itself has not been the direct subject of extensive research as a PPARγ modulator in oncology, the broader class of mercaptopropanamide derivatives has shown relevance to this molecular target. Notably, N-(4-hydroxyphenethyl)-3-mercapto-2-methylpropanamide has been identified as a partial agonist of PPARγ. researchgate.netnih.gov The development of such partial agonists is a strategic approach in oncology to potentially retain the therapeutic benefits of PPARγ activation while minimizing the toxicities associated with full agonists. researchgate.net PPARγ is a well-established molecular target for cancer chemopreventive agents due to its role in regulating biological processes that are often deregulated in cancer, such as cell differentiation, apoptosis, and angiogenesis.

Table 1: Investigated Compounds and their Relation to PPARγ

| Compound Name | Relationship to this compound | Role in Relation to PPARγ |

|---|

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Integration into Antibody-Drug Conjugates (ADC) (for cytotoxic warheads derived from similar compounds)

Antibody-drug conjugates (ADCs) represent a targeted approach to cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker, which connects the antibody to the cytotoxic payload, is a critical component of an ADC, influencing its stability, efficacy, and safety. Thiol-containing compounds, structurally analogous to this compound, are frequently employed in linker technology.

The thiol group provides a reactive handle for conjugation to the antibody, often through a Michael addition reaction with a maleimide (B117702) moiety present on the antibody. This forms a thioether bond, creating a stable linkage between the drug and the antibody. The stability of this linkage is paramount; premature release of the cytotoxic payload in circulation can lead to off-target toxicity and reduced therapeutic efficacy. However, the traditional thiol-maleimide linkage can be susceptible to retro-Michael reactions, leading to drug deconjugation.

Combating Antimicrobial Resistance

The rise of antimicrobial resistance is a significant global health threat, necessitating the development of new therapeutic strategies. Mercapto-amide compounds are being investigated for their potential to overcome resistance mechanisms in bacteria, particularly through synergistic effects with existing antibiotics and the inhibition of key resistance enzymes like β-lactamases.

The combination of a non-antibiotic compound with a traditional antibiotic can restore the efficacy of the antibiotic against resistant strains. Thiol-containing compounds have shown promise in this regard. While direct studies on this compound are limited, research on other thiol-containing molecules demonstrates their potential for synergistic activity. For instance, some thiol compounds can enhance the activity of β-lactam antibiotics against resistant bacteria. nih.gov The mechanism of this synergy can be multifactorial, including the inhibition of resistance-conferring enzymes or alterations in the bacterial cell membrane permeability, allowing for increased intracellular concentration of the antibiotic. The combination of 3-hydrazinoquinoxaline-2-thiol (B1673409) with penicillin, for example, has demonstrated a synergistic effect against methicillin-resistant Staphylococcus aureus (MRSA), significantly reducing the minimum inhibitory concentration (MIC) of penicillin. nih.gov This suggests that the thiol group plays a crucial role in overcoming resistance. Further research is needed to explore the potential synergistic effects of this compound with a range of antibiotics against various resistant pathogens.

One of the primary mechanisms of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a key strategy to combat this resistance.

Research has identified derivatives of mercaptopropanamide as potent inhibitors of metallo-β-lactamases (MBLs), a class of β-lactamases that are particularly challenging to inhibit. A study on ((S)-3-mercapto-2-methylpropanamido)acetic acid derivatives, which share a core structure with this compound, demonstrated potent inhibitory activity against clinically relevant MBLs such as Verona Integron-encoded MBL (VIM)-2 and New Delhi MBL (NDM)-1.

| Compound | VIM-2 IC50 (µM) | NDM-1 IC50 (µM) |

|---|---|---|

| Derivative 1 | 0.05 ± 0.01 | 0.12 ± 0.02 |

| Derivative 2 | 0.08 ± 0.01 | 0.25 ± 0.04 |

| Derivative 3 | 0.12 ± 0.02 | 0.45 ± 0.07 |

The proposed mechanism of action for these inhibitors involves the chelation of the zinc ions in the active site of the MBLs by the thiol group, thereby inactivating the enzyme. The amide portion of the molecule also plays a role in positioning the inhibitor within the active site. These findings highlight the potential of the mercaptopropanamide scaffold as a platform for the development of novel, broad-spectrum β-lactamase inhibitors.

Antiviral Strategies (for related compounds)

The exploration of small molecules for antiviral therapies is an active area of research. While direct evidence for the antiviral activity of this compound is not prominent in the literature, the chemical properties of thiol-containing compounds suggest potential avenues for investigation.

Filoviruses, such as Ebola and Marburg viruses, are responsible for severe and often fatal hemorrhagic fevers. Viral entry into host cells is a critical step in the viral life cycle and represents a key target for antiviral drug development. Currently, there is a lack of specific research demonstrating the efficacy of this compound or closely related mercapto-amides as filoviral entry inhibitors. The existing research on small molecule inhibitors of filovirus entry has largely focused on other chemical scaffolds. However, the nucleophilic nature of the thiol group in mercapto-compounds could theoretically play a role in disrupting disulfide bonds in viral glycoproteins that are essential for membrane fusion and viral entry. For instance, studies on other viruses have shown that thiol-containing compounds can inhibit viral replication. Ribavirin, in combination with 6-mercapto-9-tetrahydro-2-furylpurine, has been shown to suppress the replication of dengue viruses in vitro. nih.gov This indicates that thiol-containing molecules can interfere with viral processes. Further investigation is warranted to explore whether this compound or its derivatives could be designed to specifically target and inhibit the entry mechanisms of filoviruses.

Safety and Toxicological Considerations in Drug Development

The preclinical safety and toxicological evaluation of any new chemical entity is a critical component of the drug development process. For this compound, a thorough assessment of its potential toxicity is necessary before it can be considered for further development.

General toxicological data for this compound, as indicated by its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals pictograms, suggests potential for acute toxicity if swallowed, and skin and eye irritation. However, this information is general and not specific to a therapeutic context.

A comprehensive preclinical toxicology program for a compound like this compound would involve a battery of in vitro and in vivo studies. These would include:

In vitro cytotoxicity assays: To determine the concentration at which the compound is toxic to various cell lines.

Genotoxicity assays: To assess the potential of the compound to cause genetic mutations.

In vivo acute and repeated-dose toxicity studies: In relevant animal models to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).

| Hazard Statement | GHS Classification |

|---|---|

| Harmful if swallowed | Acute toxicity, oral |

| Causes skin irritation | Skin corrosion/irritation |

| Causes serious eye irritation | Serious eye damage/eye irritation |

The presence of the thiol group is a key consideration in the toxicological assessment. While thiols can have protective antioxidant effects, they can also engage in redox cycling and potentially lead to oxidative stress. Furthermore, the reactivity of the thiol group could lead to the formation of covalent adducts with proteins, which could trigger idiosyncratic toxicities. The metabolic fate of this compound would also need to be thoroughly investigated to identify any potentially toxic metabolites. A comprehensive understanding of the safety profile of this compound is essential for its potential progression as a therapeutic candidate.

Mechanistic Toxicology of Thiol-Containing Compounds

The mechanistic toxicology of thiol-containing compounds, including this compound, is fundamentally linked to the chemical reactivity of the sulfhydryl (−SH) group. nih.gov This functional group dictates the molecule's interactions within biological systems, leading to a range of toxicological outcomes. Mechanistic toxicology aims to understand the molecular, biochemical, and cellular events that occur between exposure to a substance and the manifestation of toxicity. taylorfrancis.com Key areas of investigation for thiol compounds include their roles in biotransformation, oxidative stress, and covalent binding. taylorfrancis.com

The thiol group is a potent nucleophile, meaning it readily donates electrons to form chemical bonds with electrophilic species. This high nucleophilicity allows the sulfur atom to participate in SN2 reactions with various electrophiles. In a biological context, this can lead to the covalent modification of endogenous macromolecules like proteins and DNA. Such modifications can alter protein function or lead to genotoxicity, representing a primary mechanism of toxicity.

Conversely, the nucleophilic nature of thiols can also be protective. They are reactive toward electrophilic species, including reactive oxygen and nitrogen species (ROS/RNS), which are drivers of oxidative stress. nih.gov By scavenging these reactive species, thiol-containing drugs can mitigate cellular damage. nih.gov Furthermore, the thiol group's ability to undergo oxidation allows it to form disulfide bonds, a reversible reaction crucial for protein structure and function, but which can also be a pathway for toxicological effects if homeostasis is disrupted. The thiol group can be oxidized to form disulfides or sulfonic acids under certain conditions. smolecule.com

Another significant aspect of thiol toxicology is the interaction with metal ions. Thiols are classified as 'soft' electron donors and readily form stable complexes with heavy metal ions such as lead, mercury, and copper. nih.gov This property is utilized therapeutically in chelation therapy to treat heavy metal poisoning. nih.gov However, this same reactivity can also disrupt the function of essential metalloproteins, in which metal ions are critical for enzymatic activity or structural stability, leading to off-target toxic effects.

Table 1: Key Mechanistic Toxicology Attributes of the Thiol Group

| Feature | Toxicological Implication | Reference |

|---|---|---|

| Nucleophilicity | Covalent modification of proteins and DNA; potential for cytotoxicity and genotoxicity. | |

| Redox Activity | Scavenging of reactive oxygen/nitrogen species (antioxidant effect); potential disruption of cellular redox signaling. | nih.gov |

| Metal Chelation | Sequestration of toxic heavy metals (therapeutic effect); potential disruption of essential metalloprotein function (adverse effect). | nih.gov |

Assessment of Selectivity and Off-Target Effects

The assessment of a compound's selectivity is a critical step in preclinical research to understand its potential for therapeutic efficacy versus off-target toxicity. For this compound and its derivatives, this involves evaluating their binding affinity and inhibitory activity against the intended biological target compared to a panel of other related and unrelated proteins.

Research on structurally related compounds provides a framework for understanding how selectivity can be engineered and assessed. For instance, a pharmacophore fusion strategy led to the development of (2’S)-(1-(3’-mercapto-2’-methylpropanamido)methyl)boronic acid (MS01), a dual-action inhibitor of metallo-β-lactamases (MBLs) and serine-β-lactamases (SBLs). researchgate.net While effective against these bacterial enzymes, selectivity studies showed that the inhibitors had no significant inhibition of the human enzyme angiotensin-converting enzyme-2 (ACE2). researchgate.net This demonstrates a desirable selectivity profile, targeting bacterial enzymes over a crucial human one.

Further studies on derivatives of this class revealed that even small structural changes could significantly impact selectivity and binding. Crystallographic analysis of enantiomeric pairs binding to the KPC-2 enzyme showed that both the (1R) and (1S) enantiomers could bind in similar modes, involving covalent bonding and hydrogen-bonding interactions. researchgate.net The (2′S)-3′-mercapto-2′-methylpropanamido moiety was positioned to chelate the two zinc ions in the active site of VIM-2, an MBL, highlighting the critical role of the thiol group in target engagement. researchgate.net

Similarly, studies on fluorinated captopril (B1668294) analogues, which also contain a mercaptopropanamide scaffold, investigated their binding to New Delhi Metallo-β-lactamase-1 (NDM-1). uit.no Molecular docking studies predicted that the thiol functionality of these inhibitors binds to both zinc ions in the NDM-1 active site, while the carbonyl group forms a hydrogen bond with a key amino acid residue (Asn220). uit.no The high similarity in binding modes between a non-fluorinated parent compound, (R)-N-benzyl-3-mercapto-2-methylpropanamide, and its trifluoromethyl-substituted analogue suggests that certain modifications can be made to enhance properties without altering the fundamental target interaction. uit.no

These examples underscore the importance of competitive activity-based protein profiling and crystallographic studies to confirm binding modes and assess selectivity across a range of potential off-targets. researchgate.net

Table 2: Selectivity Profile of Representative Mercaptopropanamide-Based Inhibitors

| Compound | Target Enzyme(s) | Off-Target(s) Assessed | Selectivity Finding |

|---|---|---|---|

| MS01 | VIM-2 (MBL), KPC-2 (SBL) | Human Angiotensin-Converting Enzyme-2 (ACE2) | No apparent inhibition of ACE2, indicating selectivity for bacterial enzymes. researchgate.net |

| (R)-N-benzyl-3-mercapto-2-methylpropanamide | New Delhi Metallo-β-lactamase-1 (NDM-1) | Not specified in detail | Binding mode highly similar to fluorinated analogues, suggesting conserved target engagement. uit.no |

| Fluorinated Captopril Analogues | New Delhi Metallo-β-lactamase-1 (NDM-1) | Not specified in detail | Trifluoromethyl substitution did not considerably influence the binding pose within the NDM-1 active site. uit.no |

In Silico Toxicity Prediction (e.g., ADMET)

In silico toxicology models are computational methods used to predict the toxicity of chemical substances, offering a way to rationalize time and financial costs associated with laboratory testing. nih.gov These models, including Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictors, are integral to modern drug discovery and chemical safety assessment. ceon.rsnih.gov

For a molecule like this compound, in silico tools can predict a wide range of endpoints. ADMET prediction platforms can estimate properties such as blood-brain barrier penetration, human intestinal absorption, permeability through Caco-2 cells, and interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. ceon.rs Toxicity-specific predictions often include mutagenicity (e.g., Ames test), carcinogenicity, cardiotoxicity, and drug-induced liver injury. ceon.rs

The process of generating a prediction involves several steps: gathering biological data, calculating molecular descriptors for the chemical, generating a prediction model, and evaluating its accuracy. nih.gov The reliability of a prediction depends on the model's applicability domain—essentially, whether the model was built using compounds structurally similar to the chemical of interest. europa.eu

Given the structure of this compound (a small, relatively polar molecule with a reactive thiol group), a hypothetical ADMET profile can be generated. Its low molecular weight and presence of hydrogen bond donors and acceptors would likely predict good intestinal absorption and aqueous solubility. The thiol group, however, may be flagged by some models as a potential structural alert for reactivity, potentially leading to predictions of skin sensitization or other reactivity-based toxicities. The PubChem database indicates GHS hazard classifications for the compound as acutely toxic if swallowed, and harmful in contact with skin or if inhaled. nih.gov In silico models would aim to predict such liabilities based on the analysis of its structural fragments and comparison to databases of known toxicants. nih.gov

Table 3: Hypothetical In Silico ADMET Profile for this compound

| ADMET Parameter | Predicted Outcome | Rationale Based on Chemical Structure |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Low molecular weight (119.19 g/mol) and small size suggest good passive diffusion. |

| Caco-2 Permeability | Moderate to High | Small size favors permeability, though polarity may be a limiting factor. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | The presence of polar amide and thiol groups likely limits passive diffusion across the BBB. |

| Plasma Protein Binding | Low to Moderate | Small size and lack of extensive hydrophobic regions suggest it would not be highly protein-bound. |

| Metabolism | ||

| CYP450 Inhibition/Substrate | Possible | The thiol group may interact with the heme iron of CYP enzymes. |

| Excretion | ||

| Route of Excretion | Renal | High water solubility would favor excretion via the kidneys. |

| Toxicity | ||

| Mutagenicity (Ames Test) | Possible alert | The nucleophilic thiol group could be flagged as a structural alert for reactivity with DNA, though this requires experimental confirmation. |

| hERG Inhibition (Cardiotoxicity) | Low | The structure lacks common features of hERG blockers (e.g., basic nitrogen, high lipophilicity). |

| Drug-Induced Liver Injury (DILI) | Possible alert | Thiol-containing compounds can be associated with idiosyncratic liver toxicity through metabolic activation. |

Analytical and Characterization Techniques in Research

Chromatographic Techniques for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thiol-containing compounds. nih.gov It separates components in a liquid mixture by passing the sample through a column packed with a stationary phase. sigmaaldrich.comwhitman.edu The separation is achieved based on the differential interactions of the analyte with the stationary and mobile phases. sigmaaldrich.com For thiol analysis, reverse-phase HPLC (RP-HPLC) is commonly employed, which uses a non-polar stationary phase and a polar mobile phase. whitman.edu

Due to the high reactivity and potential for oxidation of the thiol group, pre-column derivatization is often a necessary step. nih.gov This process involves reacting the thiol with a specific reagent to form a stable, detectable derivative. nih.govresearchgate.net For instance, reagents like monobromobimane (B13751) can be used to create a fluorescent derivative, allowing for highly sensitive fluorescence detection. nih.gov Other detection methods compatible with HPLC include ultraviolet (UV) absorption and mass spectrometry (MS). researchgate.netamazonaws.com The choice of mobile phase, often a mixture of water with organic solvents like methanol (B129727) or acetonitrile (B52724), can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to optimize the separation of complex samples. whitman.eduamazonaws.com

Table 1: Typical HPLC Parameters for Thiol Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-phase C18 or C8 columns are commonly used. nih.gov |

| Mobile Phase | Gradient or isocratic elution with mixtures of water (often buffered) and organic solvents like acetonitrile or methanol. amazonaws.com |

| Derivatization Reagent | Monobromobimane for fluorescence detection; 4,4′-dithiodipyridine (DTDP) for MS detection. nih.govacs.org |

| Detector | Fluorescence Detector (FLD), Diode Array Detector (DAD) for UV-Vis, or Mass Spectrometer (MS). researchgate.netresearchgate.net |

| Flow Rate | Typically in the range of 0.5 - 2.0 mL/min. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. researchgate.net In GC, a sample is vaporized and injected into the head of a chromatographic column. researchgate.net Separation occurs as the analyte, carried by an inert gas (the mobile phase), is partitioned between the mobile phase and a liquid or solid stationary phase inside the column. researchgate.net The retention time, or the time it takes for a compound to travel through the column, is a key characteristic used for identification and is largely dependent on the compound's boiling point and its interaction with the stationary phase. youtube.com

Given the polar nature and low volatility of many thiol compounds, including 3-Mercapto-N-methylpropanamide, derivatization is typically required prior to GC analysis. This step converts the polar thiol group into a less polar, more volatile derivative, improving its chromatographic behavior. The choice of inlet temperature is critical to ensure the complete vaporization of the analyte without causing thermal degradation. patsnap.comnih.gov Following separation, analytes are identified by a detector, with mass spectrometry (GC-MS) being a common choice as it provides detailed structural information for identification.

Table 2: General GC Parameters for Derivatized Thiol Analysis

| Parameter | Description |

|---|---|

| Column | Capillary columns with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). |

| Carrier Gas | Inert gases such as Helium or Nitrogen. researchgate.net |

| Inlet Temperature | Must be high enough to ensure complete vaporization of the derivative without causing decomposition. patsnap.com |

| Oven Program | A temperature gradient is typically used to separate compounds with a range of boiling points. shimadzu.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). shimadzu.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. austinpublishinggroup.com It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically less than 2 μm). researchgate.net This reduction in particle size leads to a dramatic increase in resolution, sensitivity, and speed of analysis compared to conventional HPLC. austinpublishinggroup.comijnrd.org

To work with these smaller particles, UPLC systems are designed to operate at much higher pressures (up to 15,000 psi or 100 MPa). researchgate.net The primary advantages of UPLC include significantly shorter analysis times, which increases sample throughput, and reduced solvent consumption, making it a more cost-effective and environmentally friendly technique. ijnrd.org These benefits are particularly valuable for the analysis of complex samples containing thiol compounds, where high resolution is needed to separate the target analyte from other matrix components. hplc.eu The increased sensitivity of UPLC is also beneficial for detecting trace levels of compounds.

Advanced Analytical Method Development for Biological Matrices

Analyzing thiol compounds like this compound in biological matrices such as blood, plasma, or tissue presents unique challenges. researchgate.net These matrices are incredibly complex, containing numerous endogenous substances like proteins and lipids that can interfere with the analysis. researchgate.net Therefore, the development of robust and sensitive analytical methods is crucial for understanding the pharmacokinetics and biodistribution of these compounds. nih.gov

Sample Preparation and Derivatization Strategies for Thiol Compounds

Effective sample preparation is the most critical step in the analysis of thiols from biological fluids. nih.gov The sulfhydryl group (-SH) is highly reactive and susceptible to oxidation, which can lead to an inaccurate measurement of the thiol's concentration. nih.gov Therefore, the primary goal of sample preparation is to protect this functional group. nih.gov

This is typically achieved through a process called derivatization, where the thiol is reacted with a labeling reagent to form a more stable and easily detectable product. researchgate.net This step is often performed immediately after sample collection to prevent oxidation. nih.gov Common derivatization strategies involve reagents that selectively target the thiol group, such as N-substituted maleimides or compounds with an active halogen. nih.gov The choice of reagent also depends on the analytical technique to be used; for example, a fluorescent tag is introduced for fluorescence detection, while other tags might be chosen for UV or mass spectrometric detection. nih.gov In addition to derivatization, sample cleanup techniques like protein precipitation or solid-phase extraction (SPE) are often required to remove interfering components from the biological matrix. acs.orgresearchgate.net

Detection Limits and Linearity in Biological Assays

The performance of an analytical method is characterized by several key parameters, including its detection limit and linearity. The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, while linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

For the analysis of thiols in biological samples, achieving low detection limits is often necessary. The sensitivity of the method is heavily influenced by the chosen derivatization strategy and the detector. nih.gov For example, a method developed for the related compound 3-mercaptopropionic acid (3-MPA) using pre-column derivatization with monobromobimane and HPLC with fluorescence detection achieved a detection limit of 4.3 nmol L⁻¹. nih.gov The same method demonstrated excellent linearity, with a correlation coefficient (r) greater than 0.99 over concentration ranges from 0.005 to 25 μmol L⁻¹. nih.gov The precision of such methods is confirmed by evaluating the intra- and inter-day variability, which should be within acceptable limits. nih.gov

Table 3: Performance Characteristics of an HPLC Method for a Thiol Compound (3-MPA Example) nih.gov

| Parameter | Value/Result |

|---|---|

| Limit of Detection (LOD) | 4.3 nmol L⁻¹ |

| Linearity (r) | > 0.99 |

| Intra-day Precision (% CV) | 2.68 - 7.01% |

| Inter-day Precision (% CV) | 4.86 - 12.5% |

| Mean Recoveries | 97 - 105% |

Future Directions and Research Perspectives

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of 3-Mercapto-N-methylpropanamide is a primary focus for future research. The goal is to synthesize compounds with improved potency, selectivity, and favorable pharmacokinetic profiles. The existing structure-activity relationship (SAR) data for mercaptopropanamide derivatives serves as a crucial guide for rational drug design.

Key strategies for developing advanced analogues include:

Modification of the Amide Moiety: The N-methylpropanamide portion of the molecule can be derivatized to explore a range of functionalities. This includes the synthesis of N-substituted amides, which can be achieved through standard amide bond formation between an amine and the corresponding carboxylic acid or its activated form.

Alterations to the Mercapto Group: The thiol group is a key functional component and a prime target for chemical modification due to its nucleophilicity and susceptibility to oxidation. Strategies may involve alkylation to form thioethers or the introduction of different sulfur-containing functional groups to modulate the compound's interaction with biological targets.

Introduction of Fluorine: The incorporation of fluorine into bioactive molecules is a known strategy to enhance metabolic stability and binding affinity. The development of fluorinated versions of mercaptopropanamide derivatives is a promising avenue for creating more robust drug candidates.

A notable example of a successful analogue is N-(4-hydroxyphenethyl)-3-mercapto-2-methylpropanamide, which has been identified as a partial agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ). The development of such partial agonists is a strategic approach to retain the desired therapeutic effects while potentially minimizing the toxicities associated with full agonists.

Further research into a diverse array of analogues, such as the ((S)-3-mercapto-2-methylpropanamido)acetic acid derivatives that have shown potent inhibitory activity against metallo-β-lactamases, highlights the potential to tailor these compounds for a wide range of therapeutic targets. researchgate.netnih.gov

Exploration of Novel Therapeutic Indications

While initial research has highlighted the potential of this compound derivatives in metabolic disorders, future investigations are expected to uncover a broader spectrum of therapeutic applications. The inherent properties of the mercapto group suggest its potential utility in conditions where oxidative stress and inflammation are key pathological factors.

Promising new therapeutic areas for exploration include:

Anti-inflammatory and Analgesic Applications: There is growing interest in developing novel non-steroidal anti-inflammatory drugs (NSAIDs). Hybrid molecules that combine a mercapto-moiety with an NSAID scaffold have shown promise. nih.govresearchgate.net This approach could lead to the development of potent anti-inflammatory and analgesic agents with potentially improved safety profiles.

Neurodegenerative Diseases: The role of oxidative stress in the pathogenesis of neurodegenerative diseases is well-established. Thiol-containing compounds are being investigated for their potential to mitigate neuronal damage. google.comnih.gov Future studies could explore the neuroprotective effects of this compound and its analogues in models of diseases such as Alzheimer's and Parkinson's.

Infectious Diseases: The discovery that certain mercaptopropanamide derivatives act as inhibitors of metallo-β-lactamases opens up a new frontier in the fight against antibiotic resistance. researchgate.netnih.govnih.gov Further exploration of this class of compounds could lead to the development of novel antibacterial agents.

Cardiovascular Diseases: The regulation of lipid metabolism and inflammatory pathways by PPARγ agonists suggests a potential role for these compounds in the management of cardiovascular diseases. mdpi.com Research into the cardiovascular effects of this compound analogues is a logical next step.

Integration with Advanced Drug Delivery Systems

To maximize the therapeutic efficacy and overcome potential limitations of this compound and its analogues, their integration with advanced drug delivery systems is a critical area of future research. These systems can improve drug solubility, stability, and bioavailability, and enable targeted delivery to specific tissues or cells.

Potential drug delivery strategies include: